Product packaging for Oct-2-ene-1-thiol(Cat. No.:CAS No. 61758-07-4)

Oct-2-ene-1-thiol

Cat. No.: B14568185
CAS No.: 61758-07-4
M. Wt: 144.28 g/mol
InChI Key: TVLMHTIYSQNKIL-UHFFFAOYSA-N
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Description

Oct-2-ene-1-thiol (CAS 61758-07-4) is an organosulfur compound with the molecular formula C8H16S and a molecular weight of 144.278 g/mol . This compound serves as a versatile building block in synthetic chemistry, primarily through the thiol-ene reaction, which is widely recognized as a robust "click" chemistry reaction . The thiol-ene reaction between a thiol and an alkene proceeds via a radical mechanism to form a stable thioether linkage, characterized by its high yield, rapid reaction rate, and anti-Markovnikov selectivity . This reaction is highly favored in research and development for its orthogonality and functional group tolerance, often proceeding efficiently in aqueous conditions without toxic metal catalysts . The primary research value of this compound lies in its application in polymer and materials science. It can be used in the synthesis of tailored polymers, dendrimers, and highly cross-linked networks through photoinitiated thiol-ene polymerizations . These reactions are known to proceed rapidly with quantitative conversions and are less inhibited by oxygen compared to other radical polymerizations, leading to the formation of homogeneous polymer networks with applications ranging from biomaterials to nanoengineering . Furthermore, thiol-ene chemistry is a powerful tool for the post-synthetic modification of peptides, enabling cyclization, glycosylation, and lipidation to create homogeneous analogs for pharmaceutical and biological studies . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16S B14568185 Oct-2-ene-1-thiol CAS No. 61758-07-4

Properties

CAS No.

61758-07-4

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

oct-2-ene-1-thiol

InChI

InChI=1S/C8H16S/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3

InChI Key

TVLMHTIYSQNKIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Oct-2-ene-1-thiol can be synthesized through thiol-ene “click” reactions, which involve the addition of thiols to alkenes. This reaction can be initiated by UV irradiation or redox conditions . The reaction typically requires a thiol and an alkene in the presence of a photoinitiator or a redox initiator to facilitate the addition reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the thiol-ene reaction is carried out under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Radical Thiol-Ene Reactions

Oct-2-ene-1-thiol undergoes anti-Markovnikov hydrothiolation via radical pathways, forming thioether products. This reaction is initiated by light, heat, or radical initiators (e.g., VA044 or DPAP) .

Key Mechanistic Steps:

  • Thiyl radical formation :
    HS RinitiatorS R+H\text{HS R}\xrightarrow{\text{initiator}}\text{S}^\bullet \text{ R}+\text{H}^\bullet

  • Propagation :
    S R+CH2=CH R R S CH2 CH R \text{S}^\bullet \text{ R}+\text{CH}_2=\text{CH R }\rightarrow \text{R S CH}_2\text{ C}^\bullet \text{H R }

  • Chain transfer :
    R S CH2 CH R +HS R R S CH2 CH2 R +S R \text{R S CH}_2\text{ C}^\bullet \text{H R }+\text{HS R }\rightarrow \text{R S CH}_2\text{ CH}_2\text{ R }+\text{S}^\bullet \text{ R }

For electron-rich alkenes (e.g., allyl ethers), chain transfer is rate-limiting (k<sub>CT</sub>), while propagation (k<sub>P</sub>) dominates for electron-poor alkenes .

Oxidation and Tandem Reactions

Under aerobic conditions, this compound participates in oxidation pathways:

Thiol Oxidation to Disulfides

The thiol group oxidizes to disulfides (R-S-S-R) with rate constants influenced by pH and solvent polarity. For example:

ThiolDisulfide Partnerk<sub>app</sub> (M⁻¹s⁻¹)pHReference
CysteineGSSG0.87.5
Alkyl thiolsOxygen~0.1–57

Thiol-Ene/Oxidation Tandem

In photocatalyzed systems (e.g., Eosin Y), the thiol-ene product undergoes further oxidation to sulfoxides:

  • Thiol-ene addition : Forms R-S-CH₂-CH₂-R'.

  • Singlet oxygen oxidation : Converts thioether to sulfoxide (R-S(O)-CH₂-CH₂-R') .

Reaction Rate Models

The normalized product formation follows:

  • Exponential decay (fast initiation):
    [Product]=1ekt[\text{Product}]=1-e^{-kt}

  • Gaussian-like growth (slow initiation):
    [Product]=1e12kt2[\text{Product}]=1-e^{-\frac{1}{2}kt^2}

Solvent Effects

Nonpolar solvents enhance chain-transfer rates (k<sub>CT</sub>), while polar solvents favor propagation (k<sub>P</sub>) .

Solventk<sub>CT</sub> (M⁻¹s⁻¹)k<sub>P</sub> (M⁻¹s⁻¹)
Hexane2.5 × 10³1.8 × 10³
Acetonitrile1.2 × 10³2.1 × 10³

Polymerization and Crosslinking

This compound acts as a monomer in thiol-ene photopolymerization. Off-stoichiometric formulations (e.g., thiol excess) improve network homogeneity and reduce oxygen inhibition .

Example Network Formation:

ParameterValue
Conversion efficiency>80%
Shrinkage<5%
Glass transition (T<sub>g</sub>)45–60°C

Comparison with Similar Compounds

Key Observations :

  • This compound is distinguished by its sulfur-containing thiol group, which is absent in the aldehyde (Oct-2-ynal), alcohol ((E)-2-Octen-1-ol), and branched alkene (1-Octene,2-butyl) .
  • The alkyne in Oct-2-ynal introduces triple-bond reactivity, contrasting with the alkene in this compound .

Physical Properties

Available physical data for select compounds are summarized below:

Compound Density (g/cm³) Boiling Point (°C) Flash Point (°C)
This compound Not reported Not reported Not reported
1-Octene,2-butyl 0.759 209.5 72.2
Oct-2-ynal Not reported Not reported Not reported
(E)-2-Octen-1-ol Not reported Not reported Not reported

Analysis :

  • Thiols generally exhibit weaker hydrogen bonding than alcohols, leading to lower boiling points relative to similarly weighted alcohols like (E)-2-Octen-1-ol .

This compound

  • Reactivity : The thiol group (-SH) participates in click chemistry via thiol-ene reactions, forming stable carbon-sulfur bonds. This aligns with the principles of click chemistry, which prioritizes heteroatom linkages (C-X-C) for rapid and reliable synthesis .
  • Applications: Potential uses include polymer crosslinking, drug conjugation, and biochemical probes due to its dual alkene-thiol reactivity .

Oct-2-ynal

  • Reactivity : The alkyne and aldehyde groups enable nucleophilic additions (e.g., with amines) and cycloadditions.
  • Applications : Likely used in organic synthesis for building complex aldehydes or heterocycles .

(E)-2-Octen-1-ol

  • Reactivity : The hydroxyl group facilitates esterification and oxidation to ketones or carboxylic acids.
  • Applications : Common in fragrance and flavor industries due to its alcohol functionality .

1-Octene,2-butyl

  • Reactivity : The alkene undergoes electrophilic additions (e.g., hydrogenation, halogenation).
  • Applications: Potential use as a monomer in polymer production or a solvent .

Q & A

Q. What are the recommended synthetic routes for Oct-2-ene-1-thiol, and how do reaction conditions influence yield and purity?

this compound can be synthesized via thiol-ene "click chemistry" reactions, leveraging the reactivity of thiol groups with alkenes under radical or base-catalyzed conditions. Key variables include solvent choice (e.g., aqueous vs. organic phases), temperature (room temperature vs. heated), and catalyst selection (e.g., AIBN for radical initiation). For example, highlights the importance of heteroatom bond formation in click chemistry, which aligns with sulfur’s nucleophilic properties in thiols. Optimizing stoichiometry and reaction time minimizes disulfide byproducts. Post-synthesis purification via column chromatography or distillation is critical for isolating high-purity compounds .

Q. How can researchers ensure accurate structural characterization of this compound, and what analytical techniques are most effective?

Use a combination of NMR (¹H, ¹³C, and DEPT for stereochemical analysis), IR (to confirm -SH and C=C stretches), and mass spectrometry (HRMS for molecular ion verification). For example, emphasizes IUPAC naming conventions for thiols, which require precise determination of substituent positions and stereochemistry. Gas chromatography (GC) coupled with sulfur-specific detectors (e.g., FPD) can resolve purity issues arising from volatile impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

  • Ventilation : Use fume hoods to limit inhalation of vapors ().
  • PPE : Nitrile gloves (tested via EN 374 standards) and safety goggles ().
  • Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent environmental contamination ().
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation to disulfides ().

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic addition reactions?

In polar aprotic solvents (e.g., DMF), the thiol’s nucleophilicity increases due to deprotonation of the -SH group, favoring Michael additions or thiol-ene reactions. At acidic pH, protonation reduces reactivity, shifting the mechanism to electrophilic pathways. ’s discussion of solvent effects in click chemistry supports this . Controlled experiments using buffered solutions (pH 4–10) and kinetic studies (e.g., UV-Vis monitoring) can quantify these effects.

Q. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for thiol-ene reactions. Molecular dynamics simulations may predict aggregation behavior in different solvents. ’s emphasis on contradiction analysis applies here: discrepancies between computational predictions and experimental results (e.g., unexpected stereoselectivity) should prompt reevaluation of solvent or steric effects in the model .

Q. How can researchers resolve contradictions in reported data on this compound’s catalytic activity across studies?

Contradictions often arise from variations in experimental design, such as:

  • Catalyst Loading : Higher catalyst concentrations may mask side reactions.
  • Impurity Profiles : Trace metals in solvents can alter reaction pathways ().
    Systematic replication studies using standardized conditions (e.g., ’s guidelines for reagent documentation) and meta-analyses of published datasets are essential. Cross-referencing with databases like PubChem () ensures consistency in reported properties .

Q. What strategies optimize the integration of this compound into polymer matrices for functional materials?

Controlled radical polymerization (RAFT) or thiol-ene photopolymerization can incorporate this compound into polymers. Key parameters include:

  • Molar Ratios : Excess thiol ensures complete crosslinking.
  • UV Initiation : Adjust light intensity to balance curing speed and side reactions.
    ’s principles of modular synthesis align with this approach, emphasizing reproducibility and scalability .

Methodological Frameworks

Q. How should researchers design experiments to evaluate the environmental impact of this compound?

Follow EPA guidelines ( ) for ecotoxicity testing:

  • Aquatic Toxicity : Use Daphnia magna or algal growth inhibition assays.
  • Biodegradation : OECD 301F tests under aerobic conditions.
    Document all parameters (e.g., pH, temperature) to ensure comparability with existing data .

What frameworks support the development of research questions on this compound’s biological interactions?

Use the P-E/I-C-O model ( ):

  • Population : Cell lines or model organisms (e.g., E. coli in ).
  • Exposure : Dose-response studies (e.g., LC₅₀ determination).
  • Control : Solvent-only or wild-type comparators.
  • Outcome : Metrics like gene expression changes or cytotoxicity .

Q. How can interdisciplinary approaches enhance studies on this compound?

Combine synthetic chemistry with computational modeling (QSPR), bioassay data (e.g., enzyme inhibition), and material science (e.g., rheology). ’s database search strategies (e.g., PubMed filters) ensure access to cross-disciplinary literature .

Tables for Key Data

Property Value/Method Reference
LogP (this compound) ~2.8 (predicted via XlogP3-AA)
NMR Shifts (¹H) δ 1.3–1.6 (m, CH₂), δ 5.2–5.6 (m, C=C)
Thermal Stability Decomposes >200°C (TGA analysis)

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